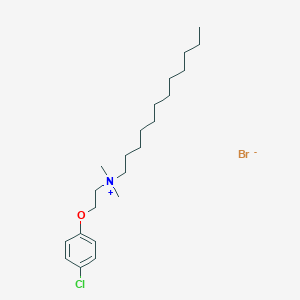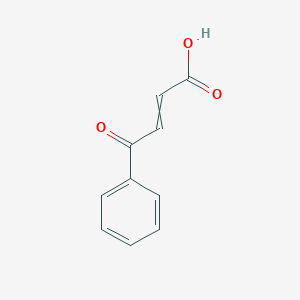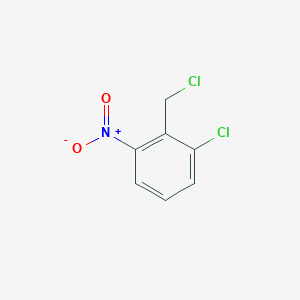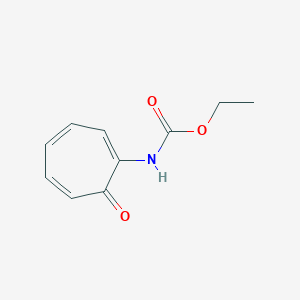
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.
Mecanismo De Acción
The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.
Efectos Bioquímicos Y Fisiológicos
CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.
Direcciones Futuras
There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.
Propiedades
Número CAS |
18188-87-9 |
|---|---|
Nombre del producto |
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13) |
Clave InChI |
ZDMKAROHCJCELW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
SMILES canónico |
CCOC(=O)NC1=CC=CC=CC1=O |
Otros números CAS |
18188-87-9 |
Sinónimos |
AY 25,674 AY 25674 AY-25674 N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



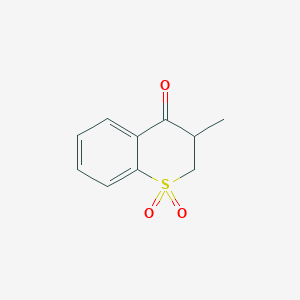
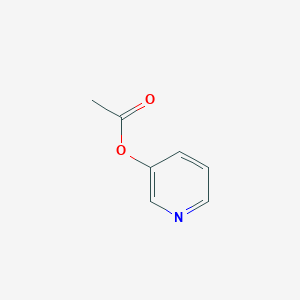
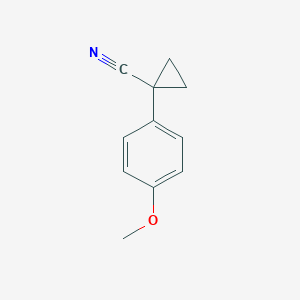
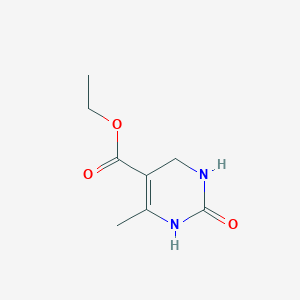
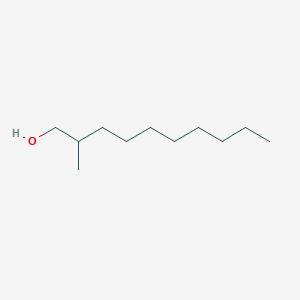
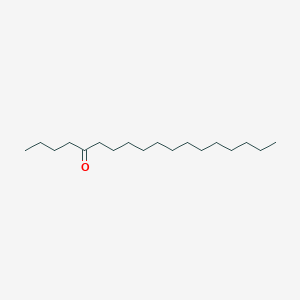
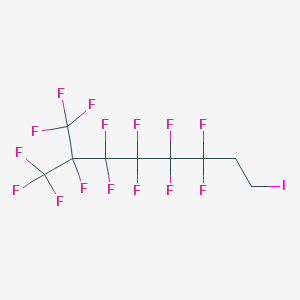
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
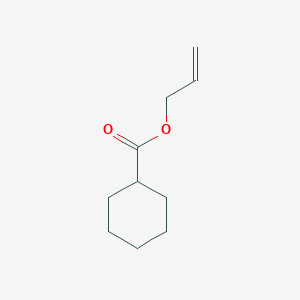
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

